molecular formula C11H13ClN2O4S B13069250 N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide

N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide

Cat. No.: B13069250
M. Wt: 304.75 g/mol
InChI Key: FFFNLEFXSUTKKO-UHFFFAOYSA-N
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Description

N-(2-Chloroacetyl)-4-(dimethylsulfamoyl)benzamide is a benzamide derivative characterized by a 2-chloroacetyl group attached to the amide nitrogen and a dimethylsulfamoyl substituent at the para position of the benzene ring (Figure 1). This compound combines two pharmacologically relevant moieties: the chloroacetyl group, which may act as an alkylating agent or enhance reactivity, and the dimethylsulfamoyl group, known for its role in modulating solubility and biological activity in sulfonamide-based drugs .

For instance, outlines a method using 2-chloroacetyl chloride to functionalize an amine intermediate, suggesting a plausible synthetic route for the target compound . Potential applications may include immune modulation or enzyme inhibition, inferred from structurally related compounds with sulfamoyl and chloroacetyl groups .

Properties

Molecular Formula

C11H13ClN2O4S

Molecular Weight

304.75 g/mol

IUPAC Name

N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide

InChI

InChI=1S/C11H13ClN2O4S/c1-14(2)19(17,18)9-5-3-8(4-6-9)11(16)13-10(15)7-12/h3-6H,7H2,1-2H3,(H,13,15,16)

InChI Key

FFFNLEFXSUTKKO-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide typically involves the acylation of 4-(dimethylsulfamoyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can be targeted by nucleophiles, leading to substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: Carboxylic acids and amines.

    Oxidation and Reduction: Various oxidized or reduced derivatives.

Scientific Research Applications

Agricultural Applications

Herbicide Development
N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide has been identified as a promising candidate for herbicide formulation. Its mechanism of action typically involves the inhibition of specific enzymes or metabolic pathways in target plants, leading to growth suppression or death. Studies indicate that this compound effectively targets certain biochemical processes, making it suitable for use in crop protection against unwanted vegetation.

Case Study: Enzyme Inhibition
Research has demonstrated that this compound inhibits key enzymes involved in plant growth regulation. For instance, assays conducted on various plant species showed a significant reduction in growth rates when exposed to this compound, highlighting its potential as an effective herbicide.

Pharmaceutical Applications

Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound, particularly its efficacy against Gram-positive and Gram-negative bacteria. The compound's structural similarities to other known antimicrobial agents suggest that it may exhibit similar biological activities, potentially leading to new treatments for bacterial infections .

Case Study: Antimicrobial Testing
In a quantitative structure-activity relationship (QSAR) analysis involving various chloroacetamides, this compound was tested against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that this compound showed promising antimicrobial activity, particularly against Gram-positive bacteria .

Mechanistic Insights

Biochemical Interactions
The biochemical interactions of this compound with biological systems have been a focus of research. Studies involving enzyme inhibition assays and receptor binding affinity tests have elucidated its mechanism of action. The chloroacetyl group facilitates nucleophilic substitution reactions, while the dimethylsulfamoyl moiety may act as a leaving group in various organic transformations .

Case Study: Enzyme Binding Affinity
Investigations into the binding affinity of this compound to specific enzymes revealed strong interactions that inhibit their activity. This finding supports the compound's potential as a lead candidate for further pharmacological studies aimed at developing new therapeutic agents .

Mechanism of Action

The mechanism of action of N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The dimethylsulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Key Findings :

  • Compounds with bulky substituents (e.g., benzyl in ) show moderate PD-L1 inhibition, suggesting that steric effects may limit activity compared to smaller groups .

Substituent Variations on the Benzene Ring

The dimethylsulfamoyl group at the para position is a hallmark of the target compound. Comparisons with other sulfamoyl derivatives include:

Compound Name Benzene Substituent Activity/Application Reference
This compound Dimethylsulfamoyl
Compound 30 () Fluorophenylsulfamoyl PD-L1 inhibition (57.2% at 10 μM)
N4-Lauroylsulfathiazole () Thiazolylaminosulfonyl Antibacterial
LMM11 () Cyclohexyl(ethyl)sulfamoyl Antifungal

Key Findings :

  • Dimethylsulfamoyl groups enhance solubility and metabolic stability compared to bulkier sulfamoyl derivatives (e.g., lauroyl in ) .
  • Fluorinated sulfamoyl groups (e.g., in ) improve PD-L1 inhibition, likely due to increased electron-withdrawing effects and target affinity .

Biological Activity

N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, synthesizing findings from various studies, including case studies, data tables, and research results.

Chemical Structure and Properties

This compound belongs to the class of chloroacetamides, which are known for their significant biological activities. The presence of the chloroacetyl group enhances lipophilicity, allowing better membrane penetration, while the dimethylsulfamoyl group contributes to its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study evaluating various N-substituted phenyl -2-chloroacetamides showed effectiveness against several pathogens, including:

  • Staphylococcus aureus
  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Escherichia coli
  • Candida albicans

The antimicrobial efficacy varied based on the substituents on the phenyl ring, with halogenated derivatives demonstrating superior activity due to increased lipophilicity, which facilitates cellular uptake .

Compound TypeTarget PathogenActivity Level
ChloroacetamidesStaphylococcus aureusEffective
ChloroacetamidesMRSAEffective
ChloroacetamidesEscherichia coliModerately effective
ChloroacetamidesCandida albicansModerately effective

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that related benzamide derivatives can inhibit tumor cell proliferation. For instance, compounds within this class have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .

Case Studies

  • Antimicrobial Efficacy Against MRSA : A study demonstrated that this compound derivatives exhibited significant inhibition against MRSA strains. The structure-activity relationship (SAR) analysis revealed that modifications to the benzamide structure could enhance antibacterial potency .
  • Antitumor Activity in HepG2 Cells : Another investigation focused on structurally similar compounds which showed promising results in inhibiting HepG2 liver cancer cells. The study reported an IC50 value of 1.30 μM for one derivative, suggesting strong potential for therapeutic applications in cancer treatment .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Compounds in this class can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives have been shown to promote apoptotic pathways in cancer cells, leading to reduced viability and growth inhibition.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N-(2-chloroacetyl)-4-(dimethylsulfamoyl)benzamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via a multi-step process. A typical approach involves:

Chloroacetylation : Reacting 4-(dimethylsulfamoyl)benzamide with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at room temperature.

Purification : Column chromatography or recrystallization to isolate the product.
Yields (45–93%) depend on stoichiometric ratios, solvent choice, and reaction time. Lower yields often result from incomplete acylation or side reactions; optimizing equivalents of chloroacetyl chloride and using anhydrous conditions can improve efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm the presence of the chloroacetyl group (δ ~4.0 ppm for CH2_2Cl) and dimethylsulfamoyl moiety (δ ~3.1 ppm for N(CH3_3)2_2) .
  • Infrared Spectroscopy (IR) : Peaks at ~1660 cm1^{-1} (amide C=O) and ~1350 cm1^{-1} (sulfonamide S=O) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and isotopic patterns (e.g., [M+H]+^+ with Cl isotopes) .

Q. How can crystallographic data aid in understanding its conformational stability?

  • Methodology : Single-crystal X-ray diffraction reveals bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonds between sulfamoyl and amide groups). This data is critical for predicting solubility and reactivity. For example, analogous benzamides exhibit planar amide linkages and sulfonamide tetrahedral geometry, which influence packing and stability .

Advanced Research Questions

Q. What strategies are effective for designing analogs with enhanced biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify the chloroacetyl group (e.g., replace Cl with Br or CF3_3) or sulfamoyl substituents (e.g., vary alkyl groups) to probe steric/electronic effects.
  • Targeted Drug Design : Inspired by PARP-1 inhibitors (e.g., ), introduce substituents that enhance binding to specific enzymatic pockets (e.g., halogen bonding with PARP-1’s NAD+^+ domain) .
  • Computational Docking : Use tools like Glide (Schrödinger) to predict binding poses. Glide’s OPLS-AA force field and Monte Carlo sampling improve accuracy for flexible ligands .

Q. How can researchers resolve contradictions in biological assay data for this compound?

  • Methodology :

  • Assay Reproducibility : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%).
  • Off-Target Profiling : Use kinome-wide screening or proteomics to identify unintended interactions. For example, sulfamoyl groups may inhibit carbonic anhydrases, confounding results .
  • Metabolic Stability Tests : Evaluate cytochrome P450 metabolism (e.g., CYP3A4) to rule out rapid degradation as a cause of variability .

Q. What computational methods predict binding modes to therapeutic targets like PARP-1 or SMO?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100+ ns trajectories.
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs. For SMO inhibitors ( ), FEP can optimize trifluoromethyl interactions with hydrophobic pockets .
  • Pharmacophore Modeling : Map essential features (e.g., H-bond acceptors in the sulfamoyl group) to align with target active sites .

Q. How can structural modifications improve pharmacokinetic properties (e.g., bioavailability)?

  • Methodology :

  • LogP Optimization : Introduce polar groups (e.g., hydroxyl or morpholine) to reduce LogP >4, which correlates with poor solubility.
  • Prodrug Strategies : Mask the chloroacetyl group as an ester (hydrolyzed in vivo) to enhance permeability.
  • Salt Formation : Analogous to , prepare hydrochloride salts to improve crystallinity and dissolution rates .

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